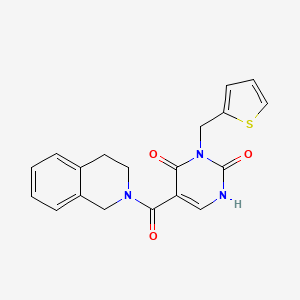

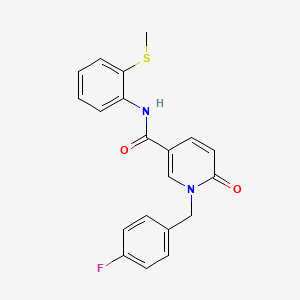

![molecular formula C19H24ClN3O3 B2968950 3-(4-Chlorobenzyl)-8-(3-methylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021126-80-6](/img/structure/B2968950.png)

3-(4-Chlorobenzyl)-8-(3-methylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of this compound involves intriguing chemistry. Researchers have reported a one-step synthesis method. Unactivated yne-en-ynes react with various substituted aryl halides in the presence of Pd(OAc)₂–PPh₃ catalyst to afford diazaspiro[4.5]decane with exocyclic double bonds. This domino reaction results in the formation of three carbon–carbon bonds , demonstrating highly regioselective C–C coupling and spiro scaffold steps .

Aplicaciones Científicas De Investigación

Antimicrobial and Detoxification Applications

N-Halamine-coated cotton for antimicrobial and detoxification applications

A study by Ren et al. (2009) explored the synthesis of N-halamine precursors, including a derivative structurally related to 3-(4-Chlorobenzyl)-8-(3-methylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione, for use in antimicrobial coatings on cotton fabrics. These coatings showed significant biocidal activity against bacteria such as Staphylococcus aureus and Escherichia coli O157:H7 and were effective in detoxifying chemical simulants of mustard gas. This application highlights the potential use of similar compounds in creating antimicrobial surfaces and materials for chemical defense (Ren et al., 2009).

Crystal Packing and Conformational Analysis

Unravelling conformational and crystal packing preferences

Lazić et al. (2022) investigated the crystal packing and conformational preferences of cyclohexane-5-spirohydantoin derivatives incorporating halogenated benzoyl groups. This study offers insights into how structural modifications, such as halogenation, impact the physical and chemical properties of these compounds, which could inform the design and development of new materials with tailored properties (Lazić et al., 2022).

Anticonvulsant Activity

Anticonvulsant activity of N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives

Research by Obniska et al. (2006) on derivatives structurally related to the compound of interest demonstrated anticonvulsant properties. This suggests potential applications in developing new therapeutic agents for the treatment of epilepsy or other seizure disorders (Obniska et al., 2006).

Serotonin Receptor Activity

Serotonin 5-HT1A/5-HT2A receptor activity

Another study by Obniska et al. (2006) focused on the synthesis of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.4]nonane and [4.5]decane-1,3-dione derivatives and their affinities for serotonin 5-HT1A and 5-HT2A receptors. The research highlighted the potential of these compounds in modulating serotonin receptors, which could have implications for the treatment of psychiatric and neurological disorders (Obniska et al., 2006).

Propiedades

IUPAC Name |

3-[(4-chlorophenyl)methyl]-8-(3-methylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24ClN3O3/c1-13(2)11-16(24)22-9-7-19(8-10-22)17(25)23(18(26)21-19)12-14-3-5-15(20)6-4-14/h3-6,13H,7-12H2,1-2H3,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCKSQDMEYJPZAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)N1CCC2(CC1)C(=O)N(C(=O)N2)CC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chlorobenzyl)-8-(3-methylbutanoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5E)-3-(2-chlorophenyl)-5-[[2-(4-chlorophenyl)sulfanyl-5-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2968867.png)

![4-Bromo-1-methyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B2968868.png)

![2-[(5-Methyl-1,2-oxazol-4-yl)formamido]propanoic acid](/img/structure/B2968871.png)

![3-tert-butyl-1-[2-(2-methyl-1H-imidazol-1-yl)ethyl]urea](/img/structure/B2968874.png)

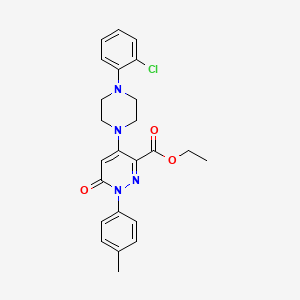

![N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-1-naphthamide](/img/structure/B2968876.png)

![3-cyano-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2968884.png)

![N-(1-cyanocyclohexyl)-2-{[2-(phenylsulfanyl)phenyl]amino}acetamide](/img/structure/B2968885.png)

![2-((6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2968888.png)